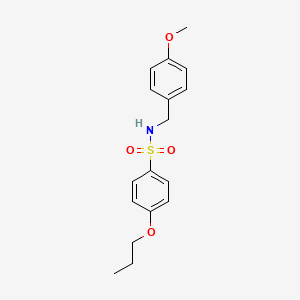

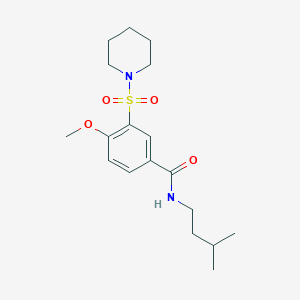

N-(4-甲氧基苄基)-4-丙氧基苯磺酰胺

描述

Synthesis Analysis

The synthesis of N-(4-methoxybenzyl)-4-propoxybenzenesulfonamide and related compounds involves multiple steps, including the preparation from primary amines via 2-nitrobenzenesulfonamides and reactions with alcohols or phenols under basic conditions to yield corresponding ethers in good yields. These processes typically involve sulfonation, N-sulfonation, protection, nitrogen protection, deprotection, cycloaddition, alkylation, and esterification stages with various reagents and conditions tailored to achieve the desired sulfonamide derivatives (Kurosawa et al., 2003); (Carlsen, 1998).

Molecular Structure Analysis

The molecular structure of N-(4-methoxybenzyl)-4-propoxybenzenesulfonamide derivatives has been characterized by various techniques, including crystallography. Studies reveal that these compounds exhibit supramolecular architectures controlled by interactions such as C—H⋯πaryl and C—H⋯O, leading to two-dimensional or three-dimensional structures depending on the specific substituents present in the molecule (Rodrigues et al., 2015).

Chemical Reactions and Properties

N-(4-methoxybenzyl)-4-propoxybenzenesulfonamides undergo various chemical reactions, including benzylation of alcohols and phenols, to produce 4-methoxybenzyl ethers. These reactions typically involve the use of basic conditions and can result in good yields of the desired products, indicating the reactivity of the sulfonamide group toward electrophilic substitution and its utility in synthetic organic chemistry (Carlsen, 1998).

Physical Properties Analysis

The physical properties of N-(4-methoxybenzyl)-4-propoxybenzenesulfonamides, such as crystal structure and phase behavior, are influenced by the molecular interactions present within the compound. Crystallographic studies show that these compounds can form varied supramolecular structures, which are crucial for understanding their physical state, solubility, and other physicochemical characteristics (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(4-methoxybenzyl)-4-propoxybenzenesulfonamides, such as reactivity, stability, and interaction with other chemical species, are central to their application in chemical synthesis and potential pharmaceutical applications. Their ability to undergo reactions with alcohols, phenols, and primary alkylamines under specific conditions highlights their versatility and reactivity, making them valuable intermediates in organic synthesis (Carlsen, 1998).

科学研究应用

合成与表征

N-(4-甲氧基苄基)-4-丙氧基苯磺酰胺及其衍生物的合成路线和表征已得到广泛研究。例如,通过 2-硝基苯磺酰胺从伯胺制备仲胺展示了这些化合物在有机合成中的多功能性,突出了它们在磺化、保护和脱保护反应中的作用 (Kurosawa, Kan, & Fukuyama, 2003)。类似地,对取代有苯磺酰胺衍生物的新型金属酞菁的研究揭示了它们的结构表征和电化学性质,表明了它们在材料科学中的潜在应用 (Kantekin 等人,2015)。

光动力疗法和光敏剂

研究取代有苯磺酰胺基团的锌酞菁衍生物在光动力疗法 (PDT) 应用中已取得重大进展。这些化合物表现出较高的单线态氧量子产率,使其成为 PDT 中癌症治疗的潜在候选者。这些化合物的结构和光物理性质已得到彻底研究,强调了它们在生物医学应用中的功效和实用性 (Pişkin, Canpolat, & Öztürk, 2020)。

生物活性与酶抑制

磺酰胺,包括 N-(4-甲氧基苄基)-4-丙氧基苯磺酰胺衍生物,因其生物活性而受到探索,尤其是在酶抑制方面。研究表明,这些化合物对参与各种生理过程的酶碳酸酐酶表现出抑制活性。这突出了它们在酶调节有益的疾病中的潜在治疗应用 (Gul 等人,2016)。

抗菌和抗真菌活性

新型化合物(包括磺酰胺衍生物)的抗菌和抗真菌筛选展示了它们在解决微生物耐药性方面的潜力。合成的化合物对各种细菌和真菌菌株表现出有效的活性,表明它们在开发新的抗菌剂中发挥作用 (Gupta & Halve, 2015)。

结构研究和分子相互作用

N-(4-甲氧基苄基)-4-丙氧基苯磺酰胺衍生物的晶体结构分析提供了对其分子相互作用和稳定性的见解。此类研究对于了解这些化合物的化学行为以及优化它们在包括药物设计和材料科学在内的各个领域的应用至关重要 (Rodrigues 等人,2015)。

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-3-12-22-16-8-10-17(11-9-16)23(19,20)18-13-14-4-6-15(21-2)7-5-14/h4-11,18H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGXHHLGYUQVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)

![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)

![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)

![4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4628998.png)

![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)

![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)

![3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4629025.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)

![N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4629057.png)